(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester
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Overview
Description
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazino ring system through cyclization of appropriate precursors.
Esterification: Conversion of the carboxylic acid group to the ethyl ester using reagents like ethanol and acid catalysts.
Substitution Reactions: Introduction of phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand, contributing to the understanding of biochemical pathways.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Purine Derivatives: Compounds such as caffeine, theobromine, and adenine share structural similarities with the purine core.
Triazine Derivatives: Compounds like melamine and cyanuric acid contain the triazine ring system.
Uniqueness
The unique combination of the triazino and purine ring systems, along with the specific functional groups, distinguishes this compound from other similar molecules. Its distinct structure may confer unique biological activities and applications.
Properties
CAS No. |
105774-56-9 |
---|---|
Molecular Formula |
C24H22N6O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 2-(9-methyl-6,8-dioxo-1,3-diphenyl-4H-purino[8,7-c][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C24H22N6O4/c1-3-34-19(31)15-29-22(32)20-21(27(2)24(29)33)25-23-28(20)14-18(16-10-6-4-7-11-16)26-30(23)17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3 |
InChI Key |
VTRHKPCBBMLRMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
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